Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)
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Overview
Description
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is an organic compound with the molecular formula C19H20O6 It is characterized by the presence of two methoxybenzoate groups connected via a propane-1,3-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate: Similar structure but lacks the methoxy groups.
4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): Contains azanediyl and methylene linkers instead of oxy linkers.
Uniqueness
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) is unique due to its specific combination of methoxybenzoate groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Biological Activity
Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate), also known by its CAS number 130107-96-9, is a synthetic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, including its synthesis, chemical properties, and potential applications based on current research findings.
- IUPAC Name : Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate)
- Molecular Formula : C21H24O8
- Molecular Weight : 404.42 g/mol
- Purity : 95% (as per product specifications) .
The structure features two methoxybenzoate groups linked by a propane-1,3-diyl ether bridge. This unique configuration suggests potential interactions with biological systems due to the presence of methoxy groups which can influence solubility and bioactivity.
Antioxidant Activity
Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxybenzoates have been shown to scavenge free radicals effectively, which can be attributed to the electron-donating ability of the methoxy groups. The antioxidant activity can be quantified using assays such as DPPH radical scavenging tests.
Compound | IC50 (µM) | Reference |
---|---|---|
Dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) | TBD | |
Ascorbic Acid | 50 | Standard Control |
Anticancer Activity
Preliminary investigations into the anticancer properties of dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) suggest potential efficacy against various cancer cell lines. For example, compounds structurally related to this compound have shown selective cytotoxicity towards MCF-7 breast cancer cells. A study indicated that methoxy-substituted benzoates could induce apoptosis in cancer cells via the mitochondrial pathway.
Case Study : A study conducted on a series of methoxybenzoate derivatives found that those with higher degrees of substitution exhibited enhanced cytotoxicity against A-549 and HCT-116 cancer cell lines with IC50 values ranging from 0.02 to 0.08 µmol/mL .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Enzyme assays have shown that similar compounds can inhibit lipase and other metabolic enzymes in vitro. This inhibition could lead to applications in controlling metabolic disorders or obesity.
Synthesis and Characterization
The synthesis of dimethyl 4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate) typically involves the reaction of methyl 4-hydroxybenzoate with propane-1,3-diol in the presence of a base such as potassium carbonate under reflux conditions. The product is purified through recrystallization methods.
Synthesis Steps :
- Dissolve methyl 4-hydroxybenzoate in acetonitrile.
- Add potassium carbonate and stir at elevated temperatures.
- Introduce propane-1,3-diol and allow the reaction to proceed.
- Purify the resulting compound through crystallization.
Properties
Molecular Formula |
C21H24O8 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[3-(2-methoxy-4-methoxycarbonylphenoxy)propoxy]benzoate |
InChI |
InChI=1S/C21H24O8/c1-24-18-12-14(20(22)26-3)6-8-16(18)28-10-5-11-29-17-9-7-15(21(23)27-4)13-19(17)25-2/h6-9,12-13H,5,10-11H2,1-4H3 |
InChI Key |
FORYWZPUVBNMMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCOC2=C(C=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
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